molecular formula C16H16N2O3S B2896251 4-(isopropylthio)-N-(4-nitrophenyl)benzamide CAS No. 941884-97-5

4-(isopropylthio)-N-(4-nitrophenyl)benzamide

Cat. No.: B2896251
CAS No.: 941884-97-5
M. Wt: 316.38
InChI Key: JYEQPZQTGQAMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Isopropylthio)-N-(4-nitrophenyl)benzamide is a benzamide derivative characterized by a sulfur-containing isopropylthio group at the para position of the benzamide ring and a 4-nitrophenyl substituent on the amide nitrogen.

Key structural features include:

  • Benzamide core: Provides rigidity and facilitates π-π interactions.
  • 4-Nitrophenyl group: Enhances electron-withdrawing effects, influencing reactivity and spectral properties.

Spectral characterization (e.g., IR, NMR, MS) for related compounds highlights diagnostic signals, such as νC=O (~1660–1680 cm⁻¹ in IR) and aromatic proton resonances in NMR spectra .

Properties

IUPAC Name

N-(4-nitrophenyl)-4-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11(2)22-15-9-3-12(4-10-15)16(19)17-13-5-7-14(8-6-13)18(20)21/h3-11H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEQPZQTGQAMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopropylthio)-N-(4-nitrophenyl)benzamide typically involves the reaction of 4-nitroaniline with 4-(isopropylthio)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(isopropylthio)-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Oxidation: The isopropylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Sodium borohydride in methanol or ethanol, hydrogen gas with palladium on carbon catalyst.

    Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: 4-(isopropylthio)-N-(4-aminophenyl)benzamide.

    Oxidation: 4-(isopropylsulfinyl)-N-(4-nitrophenyl)benzamide or 4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(isopropylthio)-N-(4-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(isopropylthio)-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isopropylthio group can interact with thiol-containing enzymes or proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Substituent-Dependent Properties

Compound Name Substituent (R) Melting Point (°C) Key Spectral Features (IR/NMR) Reference
4-(Isopropylthio)-N-(4-nitrophenyl)benzamide -S-iPr Not reported νC=O ~1660 cm⁻¹; δH (Ar-H) ~7.5–8.5 ppm Inferred
4-Tetradecyloxy-N-(4-nitrophenyl)benzamide (3e) -O-C₁₄H₂₉ 131.7–133.6 νC=O 1675 cm⁻¹; νO-H (absent)
4-Hydroxy-N-(4-nitrophenyl)benzamide (3f) -OH 163.6–165.2 νC=O 1668 cm⁻¹; νO-H ~3200 cm⁻¹
4-Bromo-N-(2-nitrophenyl)benzamide -Br Not reported δC (C-Br) ~125 ppm; νC=O ~1680 cm⁻¹
4-Nitro-N-(3-nitrophenyl)benzamide -NO₂ (meta) Not reported νNO₂ ~1520, 1350 cm⁻¹; δH (Ar-H) ~8.0–8.5 ppm

Key Observations :

  • Lipophilicity: Long-chain alkyloxy groups (e.g., tetradecyloxy in 3e) increase hydrophobicity compared to polar groups like -OH or -NO₂. The isopropylthio group in the target compound likely confers intermediate lipophilicity.
  • Melting Points: Electron-withdrawing groups (e.g., -NO₂) and hydrogen-bonding moieties (e.g., -OH in 3f) elevate melting points due to enhanced intermolecular interactions.
  • Reactivity : Brominated derivatives (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) exhibit higher electrophilicity at the aryl position, enabling cross-coupling reactions, whereas thioether groups (as in the target compound) may participate in oxidation or alkylation reactions .

Structural Analogues with Sulfur-Containing Groups

Thioether-containing benzamides are explored for diverse applications, including anticancer agents (). For example:

  • 2-[[(3-Methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (): Features a thioether-linked isoxazole group, demonstrating how sulfur atoms enhance bioavailability and target engagement. The isopropylthio group in the target compound may similarly improve membrane permeability .

Q & A

Q. What are the recommended methods for synthesizing 4-(isopropylthio)-N-(4-nitrophenyl)benzamide with high purity?

Methodological Answer:

  • Step 1: Start with the condensation of 4-nitroaniline with a benzoyl chloride derivative bearing the isopropylthio group. Use coupling agents like HBTU or DCC to facilitate amide bond formation .
  • Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) to minimize byproducts. For example, acetonitrile or DMF at 60–80°C under inert atmosphere improves yield .
  • Step 3: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity using HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assign signals for the isopropylthio group (δ ~1.3–1.5 ppm for CH(CH3)2), nitrophenyl protons (δ ~7.5–8.3 ppm), and benzamide carbonyl (δ ~168 ppm) .
  • Mass Spectrometry (MS):
    • High-Resolution MS (HRMS): Confirm molecular ion [M+H]+ with exact mass matching C17H17N2O3S (e.g., 353.0932 Da) .
  • Infrared (IR): Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NO2 asymmetric stretch at ~1520 cm⁻¹) .

Q. How to design a stability study under varying physiological conditions?

Methodological Answer:

  • pH Stability: Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via UV-Vis spectroscopy at 24/48/72 hours .
  • Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures. Store samples at 25°C, 40°C, and 60°C for accelerated stability testing .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data obtained from different in vitro assays?

Methodological Answer:

  • Step 1: Verify compound purity (>95% by HPLC) to exclude impurities as confounding factors .
  • Step 2: Standardize assay conditions (e.g., cell line viability, incubation time, DMSO concentration ≤0.1%). Use orthogonal assays (e.g., enzymatic inhibition vs. cell proliferation) to cross-validate results .
  • Step 3: Analyze structure-activity relationships (SAR) by synthesizing analogs (e.g., replacing isopropylthio with tert-butylthio) to isolate functional group contributions .

Q. What computational approaches are suitable for predicting the binding affinity of this compound with target proteins?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Focus on the nitrophenyl group’s electron-withdrawing effects and hydrophobic interactions with the isopropylthio moiety .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Calculate binding free energy via MM-PBSA .
  • QSAR Modeling: Train models using descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects with activity .

Q. How to analyze the structure-activity relationship (SAR) when modifying substituents on the benzamide core?

Methodological Answer:

  • Table 1: SAR Analysis of Benzamide Derivatives

    SubstituentBioactivity (IC50, μM)Key InteractionsReference
    Isopropylthio0.45 ± 0.02Hydrophobic pocket
    Trifluoromethyl0.78 ± 0.05π-π stacking
    Ethoxy1.20 ± 0.10H-bond with active site
  • Method: Synthesize analogs, test in standardized assays, and use multivariate regression to quantify substituent contributions .

Q. What strategies address low solubility in aqueous media for in vivo studies?

Methodological Answer:

  • Formulation Optimization: Use co-solvents (e.g., PEG 400, cyclodextrins) or nanoemulsions to enhance solubility. Characterize particle size via dynamic light scattering (DLS) .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity. Monitor hydrolysis kinetics in plasma .

Data Contradiction Analysis Example
Scenario: Conflicting reports on anticancer activity (IC50: 0.45 μM vs. 2.1 μM).

  • Root Cause: Differences in cell lines (e.g., HepG2 vs. MCF-7) or assay endpoints (MTT vs. ATP luminescence).
  • Resolution: Validate in a panel of cell lines using uniform protocols and include positive controls (e.g., doxorubicin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.